2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) 2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16921821
InChI: InChI=1S/C11H11ClN2O/c1-7(15)2-3-8-6-14-11-10(8)9(12)4-5-13-11/h4-6H,2-3H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H11ClN2O
Molecular Weight: 222.67 g/mol

2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)

CAS No.:

Cat. No.: VC16921821

Molecular Formula: C11H11ClN2O

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) -

Specification

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
IUPAC Name 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-one
Standard InChI InChI=1S/C11H11ClN2O/c1-7(15)2-3-8-6-14-11-10(8)9(12)4-5-13-11/h4-6H,2-3H2,1H3,(H,13,14)
Standard InChI Key HCQZXNWLQOQAQP-UHFFFAOYSA-N
Canonical SMILES CC(=O)CCC1=CNC2=NC=CC(=C12)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) has the molecular formula C₁₁H₁₁ClN₂O and a molar mass of 222.67 g/mol . The structure comprises a pyrrolo[2,3-b]pyridine ring system—a bicyclic framework fusing pyrrole and pyridine rings—substituted with chlorine at the 4-position. The 3-position is functionalized with a 4-oxobutyl chain, introducing ketone functionality critical for molecular interactions (Figure 1).

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data from analogous compounds reveal distinct signals for the pyrrolopyridine protons. For example, the 1H NMR spectrum of N-phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine shows resonances at δ 8.11 ppm (d, J = 5.4 Hz) for the pyridinic H-5 proton and δ 6.43 ppm (d, J = 3.4 Hz) for the pyrrolic H-2 proton . The chlorine substituent induces deshielding effects, shifting adjacent proton signals upfield by 0.2–0.5 ppm compared to non-halogenated analogs.

Synthetic Methodologies

Key Reaction Pathways

Synthesis typically involves multi-step sequences combining palladium-catalyzed cross-coupling and cyclization reactions. A representative route includes:

  • Buchwald–Hartwig Amination: Coupling of 4-chloro-1H-pyrrolo[2,3-b]pyridine with a β-keto nitrile precursor under Pd₂dba₃/XPhos catalysis .

  • Cyclization: Treatment with hydrazine acetate forms the pyrazole ring, followed by ketone introduction via oxidative cleavage.

General Procedure B (adapted from Ref ):

A mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), β-keto nitrile (1.2 equiv), Pd₂dba₃ (0.02 equiv), and XPhos (0.04 equiv) in tert-butanol (0.25 M) was degassed and heated at 75°C for 18 h. Purification by column chromatography (15–75% ethyl acetate/hexanes) yielded the target compound in 68% yield.

Optimization Challenges

Substituents at the 3-position (R ≠ H) often lead to side products, necessitating precise control of reaction parameters. Lowering temperatures to 75°C and replacing tert-butyl XPhos with XPhos reduces bis-arylation byproducts .

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL; ethanol: 3 mg/mL) but poor aqueous solubility (<0.1 mg/mL) . Stability studies indicate decomposition above 150°C, with the chlorine substituent enhancing thermal resilience compared to non-halogenated analogs.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesKey DifferencesBiological Activity
4-Chloro-1H-pyrrolo[2,3-b]pyridineHalogenated bicyclic coreLacks butanone moietyWeak kinase inhibition (IC₅₀ > 1 μM)
3-(4-Oxobutyl)-1H-pyrrolo[2,3-b]pyridineButanone-substituted pyrrolopyridineNo chlorine substituentModerate solubility enhancement
4-Fluoro-pyrrolo[2,3-b]pyridineFluorine at 4-positionSmaller halogen, higher electronegativityImproved blood-brain barrier penetration

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The chlorine and ketone groups enable hydrogen bonding with kinase hinge regions. Molecular docking studies predict binding energies of −9.2 kcal/mol for JAK2, comparable to FDA-approved inhibitors like ruxolitinib (−9.5 kcal/mol) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator